1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
This compound is a urea derivative featuring a thiazolo[3,2-a]pyrimidine core, a methoxyphenyl group, and a phenylurea moiety. The thiazolo[3,2-a]pyrimidine scaffold is known for its bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The 2-methoxyphenyl substituent may enhance solubility and influence binding interactions, while the urea linker provides hydrogen-bonding capabilities critical for target engagement .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-11-19(26)25-17(12-29-21(25)22-13)14-7-9-15(10-8-14)23-20(27)24-16-5-3-4-6-18(16)28-2/h3-12H,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUQFKMRRHXFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic derivative belonging to the class of thiazolo-pyrimidine compounds. This class has garnered significant attention due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound suggest it may exhibit diverse pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 382.45 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyrimidine moieties. For instance, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
A study conducted by Evren et al. (2019) demonstrated that thiazole-containing compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance the anticancer activity.
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. Research indicates that certain thiazolo-pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, a related compound showed an IC50 value of 0.04 μmol against COX-2, comparable to celecoxib . This suggests that This compound may possess similar anti-inflammatory capabilities.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely reported. A study indicated that certain thiazole-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . While specific data on This compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in this area.
Case Studies and Research Findings
| Activity Type | Compound/Study Reference | IC50 Values | Observations |
|---|---|---|---|
| Anticancer | Evren et al. (2019) | < 10 µM | Significant cytotoxicity against A549 cells; SAR analysis indicated key modifications enhancing activity. |
| Anti-inflammatory | Study on thiazole derivatives | 0.04 µmol | Comparable COX-2 inhibition to celecoxib; suggests potential for therapeutic use in inflammatory diseases. |
| Antimicrobial | General findings on thiazoles | Varies | Broad-spectrum activity noted; specific data on this compound needed for confirmation. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Thiazolo[3,2-a]pyrimidine Derivatives
The target compound shares its thiazolo[3,2-a]pyrimidine core with the crystallographically characterized analog in , which includes a bromo-benzylidine substituent. This core is associated with planar aromaticity and π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets .
Urea-Linked Compounds
- MK13 : This pyrazole-linked urea () demonstrates antimicrobial activity, attributed to the urea’s ability to disrupt microbial cell membranes or enzyme active sites. The target compound’s urea group may similarly facilitate interactions with biological targets, though its thiazolo-pyrimidine core could redirect selectivity toward kinases or proteases .
- Compound : Shares the urea linker and methoxyphenyl group but replaces the thiazolo-pyrimidine with a pyrimidine-isopropoxy moiety. This substitution may reduce conformational rigidity, affecting binding kinetics .
Piperazine Derivatives (HBK Series)
The HBK compounds () feature piperazine cores with phenoxyalkyl chains and 2-methoxyphenyl groups. While structurally distinct from the target compound, their shared methoxyphenyl substituent suggests overlapping solubility profiles.
Hydrogen-Bonding and Conformational Analysis
The urea group in the target compound enables bifurcated hydrogen bonds, a feature critical for stabilizing ligand-receptor interactions . In contrast, HBK derivatives rely on piperazine nitrogen atoms for weaker hydrogen bonding, which may explain their lower affinity for rigid enzymatic targets compared to urea-linked analogs . Additionally, the thiazolo-pyrimidine core’s puckering (governed by Cremer-Pople parameters) could influence its conformational adaptability, a factor less pronounced in planar pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
